Lys-pro-val

Vue d'ensemble

Description

Msh (11-13) is a bioactive chemical.

Applications De Recherche Scientifique

Propriétés anti-inflammatoires et immunomodulatrices

Lys-pro-val, également connu sous le nom de KPV, est un tripeptide dérivé de l'hormone alpha-mélanotropine (α-MSH). Il a été largement étudié pour ses propriétés anti-inflammatoires et immunomodulatrices. Des études ont montré que le KPV peut réguler les signaux NF-κB, qui jouent un rôle crucial dans l'inflammation et la réponse immunitaire .

Effets neuroprotecteurs

La recherche suggère que le this compound possède des propriétés neuroprotectrices, réduisant potentiellement le stress oxydatif et protégeant les neurones. Cela pourrait être particulièrement utile dans la gestion du déclin cognitif lié à l'âge. L'activation de la voie Nrf2 pour la défense antioxydante et la modulation des voies de signalisation inflammatoire font partie des mécanismes impliqués .

Cicatrisation des plaies et réparation tissulaire

L'utilisation du KPV pour promouvoir la réparation tissulaire a été rapportée dans divers modèles de maladies, y compris les plaies cutanées. Sa forte activité anti-inflammatoire aide au processus de cicatrisation en régulant les signaux clés impliqués dans l'inflammation .

Applications gastro-intestinales

Le KPV s'est avéré prometteur pour réduire l'inflammation intestinale. On pense que les caractéristiques anti-inflammatoires du tripeptide peuvent être bénéfiques dans des affections telles que la maladie inflammatoire de l'intestin (MIC). Le transporteur de peptides PepT1, qui est généralement exprimé dans l'intestin grêle et induit dans le côlon pendant la MIC, médiatise l'absorption du KPV, suggérant un mécanisme d'action ciblé .

Systèmes d'administration de médicaments

Le this compound a été utilisé dans la conception de nanoparticules pour l'administration ciblée de médicaments vers le côlon. Cette approche évalue les effets thérapeutiques du KPV dans les modèles de colite chez la souris, démontrant son potentiel dans les stratégies de traitement localisé .

Applications d'hydrogel

La capacité du KPV à former des hydrogels confirme son utilisation potentielle pour des applications biologiques en raison de sa bonne biocompatibilité et de sa stabilité. Ces hydrogels peuvent être utilisés pour diverses applications thérapeutiques, y compris l'administration de médicaments et l'ingénierie tissulaire .

Mécanisme D'action

Target of Action

Lys-Pro-Val (KPV), also known as Msh (11-13) or L-Valine, N-(1-L-lysyl-L-prolyl)-, is a tripeptide that primarily targets the PepT1, a di/tripeptide transporter protein . PepT1 is usually expressed in the small intestine and is induced in the colon during inflammatory bowel disease (IBD) .

Mode of Action

KPV interacts with its target, PepT1, which is expressed in immune and intestinal epithelial cells . This interaction leads to the inhibition of NF-κB and MAP kinase inflammatory signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines .

Biochemical Pathways

The primary biochemical pathway affected by KPV is the NF-κB signaling pathway. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . By inhibiting the activation of this pathway, KPV can reduce inflammation and promote healing .

Pharmacokinetics

The pharmacokinetics of KPV involve its absorption through the PepT1 transporter. Studies have shown that KPV can be absorbed using cold KPV as a competitive radiolabeled substrate for PepT1 . .

Result of Action

The result of KPV’s action is a reduction in inflammation. In nanomolar concentrations, KPV has been shown to inhibit the activation of NF-κB and MAP kinase inflammatory signaling pathways, leading to a decrease in the secretion of pro-inflammatory cytokines . This anti-inflammatory effect has been observed in various disease models, including cutaneous wound healing and chemotherapy-induced oral mucositis .

Action Environment

The action of KPV can be influenced by environmental factors. For instance, in the case of inflammatory bowel disease, the induction of the PepT1 transporter in the colon can enhance the action of KPV . Additionally, the formulation of KPV can also affect its action. For example, encapsulating KPV in nanoparticles can enhance its delivery to the colon and improve its therapeutic effect .

Analyse Biochimique

Biochemical Properties

Lys-Pro-Val has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to covalently target Lys, Tyr, or His residues in the BIR3 domain of the inhibitor of the apoptosis protein (IAP) family . The nature of these interactions involves structural, cellular, and pharmacological characterizations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit the activation of NF-κB and MAP kinase inflammatory signaling pathways, and reduce pro-inflammatory cytokine secretion . It influences cell function by regulating these cell signaling pathways, impacting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act via PepT1, a di/tripeptide transporter, expressed in immune and intestinal epithelial cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the agent was long-lived and orally bioavailable

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of this compound has been reported to reduce the incidence of DSS- and TNBS-induced colitis in mice, indicating a decrease in pro-inflammatory cytokine expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that paracellular transport diffusion was the major flux mechanism for the intact this compound . It could also interact with transporters or binding proteins, and have effects on its localization or accumulation .

Propriétés

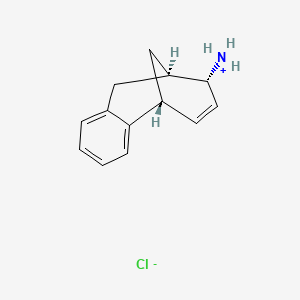

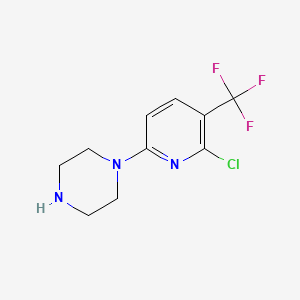

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPZCHGIWAQVKQ-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987067 | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67727-97-3 | |

| Record name | Msh (11-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067727973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Lys-Pro-Val's anti-inflammatory effects?

A1: While the exact mechanism remains under investigation, research suggests that this compound's anti-inflammatory action might involve the inhibition of interleukin-1 beta (IL-1β) functions rather than direct interaction with melanocortin receptors (MCRs). [] This conclusion is supported by studies showing that KPV's anti-inflammatory effects are not blocked by MC3/4-R antagonists and that KPV does not stimulate cAMP accumulation in macrophages, unlike core MSH peptides. []

Q2: Does this compound exert its effects solely through MCRs?

A2: Evidence suggests that this compound might interact with targets distinct from known MCRs. While some studies indicate potential binding to MC1R, particularly with specific modifications, [] others demonstrate its activity even in the absence of functional MC1R. [] Furthermore, this compound and its analogues did not bind to MCRs or stimulate cAMP in RAW 264.7 and B16-F1 cells, suggesting a distinct receptive site for this tripeptide. []

Q3: How does this compound impact nitric oxide (NO) production in macrophages?

A3: this compound and its analogues demonstrate dose-dependent inhibition of NO production in lipopolysaccharide (LPS)/interferon-gamma (IFN-γ)-stimulated RAW 264.7 macrophage cells. [] This suggests a potential mechanism for its anti-inflammatory action independent of MCRs and cAMP pathways. []

Q4: What are the downstream effects of this compound's interaction with its target(s)?

A4: The downstream effects of this compound are multifaceted and vary depending on the cell type and context. Observed effects include:

- Anti-inflammatory activity: Inhibition of IL-1β-induced inflammation, [, ] reduction of polymorphonuclear leukocyte accumulation in peritonitis models. []

- Antimicrobial activity: Exhibits activity against Candida albicans, particularly with specific modifications enhancing its potency. []

- Immunomodulatory effects: Can influence both humoral and cellular immune responses, with specific structural modifications significantly altering its effects. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H25N5O4, and its molecular weight is 327.39 g/mol.

Q6: How do structural modifications of this compound affect its biological activity?

A6: Structural modifications significantly impact the activity of this compound.

- C-terminal modifications: Replacing L-Valine with D-Valine in the tripeptide enhances its anti-inflammatory and antipyretic effects. [, ]

- Cyclic modifications: Cyclization and D-amino acid substitutions in this compound analogues can significantly alter their binding affinity and selectivity for different MCR subtypes. [, ]

- N-terminal extensions: Adding amino acids to the N-terminus of this compound can enhance or reduce its potency depending on the specific residues added. []

- Lysine deletion: Removing the Lysine residue can significantly impact the immunomodulatory activity of peptides containing the this compound sequence. []

Q7: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?

A7: Various models have been employed to assess this compound's effects, including:

- In vitro:

- Melanocyte assays using frog (Rana pipiens) and lizard (Anolis carolinensis) skin to assess melanotropic activity. [, , , ]

- Cell-free Cloudman S-91 mouse melanoma plasma membrane preparations to study adenylate cyclase activity. [, ]

- RAW 264.7 macrophage cells to evaluate NO production and anti-inflammatory effects. []

- Binding assays using B16-F1 mouse melanoma cells and insect cells expressing recombinant MCRs. [, ]

- In vivo:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

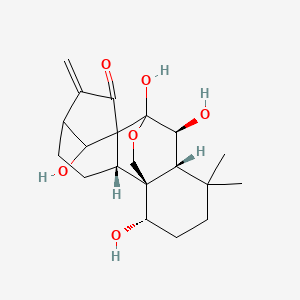

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

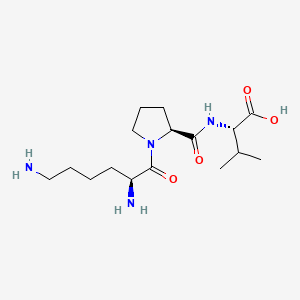

![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)